molecular formula C18H21OP B14300685 5-(Diphenylphosphanyl)-2-methylpentanal CAS No. 113619-47-9

5-(Diphenylphosphanyl)-2-methylpentanal

Cat. No.: B14300685
CAS No.: 113619-47-9
M. Wt: 284.3 g/mol
InChI Key: VCGWGDWDROWHBK-UHFFFAOYSA-N
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Description

5-(Diphenylphosphanyl)-2-methylpentanal is an organophosphorus compound that features a phosphine group attached to a pentanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diphenylphosphanyl)-2-methylpentanal typically involves the reaction of diphenylphosphine with a suitable aldehyde precursor. One common method involves the use of 2-methylpentanal as the starting material, which undergoes a nucleophilic addition reaction with diphenylphosphine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Diphenylphosphanyl)-2-methylpentanal can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

    Oxidation: Diphenylphosphine oxide derivatives.

    Reduction: 5-(Diphenylphosphanyl)-2-methylpentanol.

    Substitution: Various substituted phosphine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Diphenylphosphanyl)-2-methylpentanal has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Diphenylphosphanyl)-2-methylpentanal exerts its effects is primarily through its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Diphenylphosphanyl)-2-methylpentanal is unique due to its specific structure, which allows for the formation of stable complexes with a variety of metals. This versatility makes it a valuable compound in both academic research and industrial applications.

Properties

CAS No.

113619-47-9

Molecular Formula

C18H21OP

Molecular Weight

284.3 g/mol

IUPAC Name

5-diphenylphosphanyl-2-methylpentanal

InChI

InChI=1S/C18H21OP/c1-16(15-19)9-8-14-20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-7,10-13,15-16H,8-9,14H2,1H3

InChI Key

VCGWGDWDROWHBK-UHFFFAOYSA-N

Canonical SMILES

CC(CCCP(C1=CC=CC=C1)C2=CC=CC=C2)C=O

Origin of Product

United States

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